Hydroxyindole

Hydroxyindoles are a class of organic compounds characterized by the presence of both indole and hydroxyl functional groups. These molecules play significant roles in various biological processes, including neurotransmission and metabolism. They can be found naturally in certain foods such as coffee, tea, and bananas, and have also been synthesized for use in pharmaceuticals and other industrial applications.

Structurally, hydroxyindoles feature a five-membered heterocyclic ring (indole) with an attached hydroxyl group (-OH). Their unique chemical properties make them valuable intermediates in organic synthesis. In pharmacology, these compounds are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory conditions.

Hydroxyindoles exhibit diverse reactivity due to the presence of electron-donating and -withdrawing groups on the indole ring, which can influence their solubility, stability, and bioavailability. Their synthesis involves multi-step reactions requiring precise control over reaction conditions to achieve desired products with high purity and yield.

These versatile molecules continue to be of interest in academic research and industrial development, offering potential applications in medicine, agriculture, and material science.

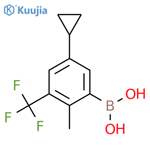

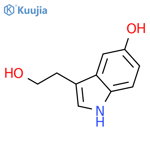

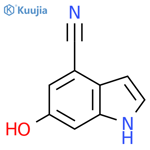

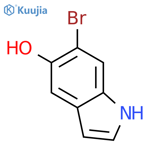

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

5-Hydroxyindole-3-ethanol | 154-02-9 | C10H11NO2 |

|

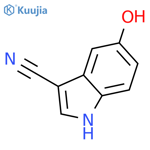

4-Cyano-6-hydroxy (1H)Indole | 1082040-53-6 | C9H6N2O |

|

6-bromo-1h-indol-5-ol | 211808-66-1 | C8H6BrNO |

|

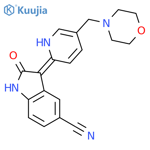

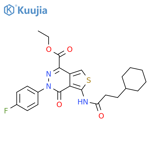

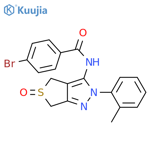

Azd1080 | 612487-72-6 | C19H18N4O2 |

|

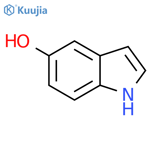

6-Hydroxyindole | 1953-54-4 | C8H7NO |

|

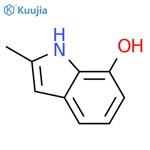

2-methyl-1H-indol-7-ol | 354573-94-7 | C9H9NO |

|

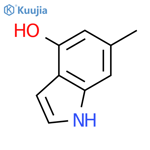

6-Methyl-1H-indol-4-ol | 61545-41-3 | C9H9NO |

|

5-Hydroxy-1H-indole-3-carbonitrile | 197512-21-3 | C9H6N2O |

|

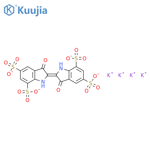

Indigotetrasulfonic Acid Tetrapotassium Salt Hydrate | 28699-96-9 | C16H6K4N2O14S4·xH2O |

|

4-Fluoro-1H-indol-5-ol | 288386-04-9 | C8H6FNO |

Verwandte Literatur

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Empfohlene Lieferanten

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

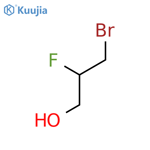

3-bromo-2-fluoropropan-1-ol Cas No: 4161-56-2

3-bromo-2-fluoropropan-1-ol Cas No: 4161-56-2 -

-